molecular formula C22H21NO2 B5055393 1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol

1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B5055393
M. Wt: 331.4 g/mol
InChI Key: RVMQHAZVEUQQPA-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a propanol chain, which is further connected to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole and methylphenoxy intermediates. The key steps include:

    Preparation of Carbazole Intermediate: The carbazole moiety can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.

    Preparation of Methylphenoxy Intermediate: The methylphenoxy group is usually prepared by reacting 4-methylphenol with an appropriate alkylating agent.

    Coupling Reaction: The final step involves coupling the carbazole and methylphenoxy intermediates through a propanol linker. This is typically achieved using a base-catalyzed nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)propan-2-ol: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

    1-(9H-carbazol-9-yl)-3-(4-nitrophenoxy)propan-2-ol: Contains a nitrophenoxy group, which may impart different chemical and biological properties.

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol is unique due to the presence of the methylphenoxy group, which can influence its reactivity and potential applications. The combination of the carbazole and methylphenoxy moieties provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-10-12-18(13-11-16)25-15-17(24)14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,17,24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMQHAZVEUQQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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